Product packaging for Dimethyl(4-nitrophenyl)silanol(Cat. No.:CAS No. 219561-95-2)

Dimethyl(4-nitrophenyl)silanol

Cat. No.: B15411788
CAS No.: 219561-95-2
M. Wt: 197.26 g/mol
InChI Key: RWJPFFREFCVEFW-UHFFFAOYSA-N
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Description

Dimethyl(4-nitrophenyl)silanol (CAS 219561-95-2) is an organosilicon compound featuring a silanol group (-SiOH) directly attached to a 4-nitrophenyl ring. This structure integrates the reactivity of a silicon-based alcohol with the electron-withdrawing properties of a nitro-substituted aromatic system. Compounds with nitrophenyl groups are frequently investigated as building blocks in organic synthesis and materials science. For instance, related nitrophenyl derivatives are commonly studied for their nonlinear optical (NLO) properties, making them candidates for applications in photonic and electronic devices . Similarly, the nitrophenyl moiety is a key functional group in the development of corrosion inhibitors and Schiff bases for various research applications . As a silanol, this compound may also serve as a precursor or intermediate in the synthesis of more complex silicon-containing molecules, such as silsesquioxanes or other siloxane frameworks. Researchers are encouraged to utilize this chemical as a specialized building block in their exploratory synthetic and materials science projects. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3Si B15411788 Dimethyl(4-nitrophenyl)silanol CAS No. 219561-95-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

219561-95-2

Molecular Formula

C8H11NO3Si

Molecular Weight

197.26 g/mol

IUPAC Name

hydroxy-dimethyl-(4-nitrophenyl)silane

InChI

InChI=1S/C8H11NO3Si/c1-13(2,12)8-5-3-7(4-6-8)9(10)11/h3-6,12H,1-2H3

InChI Key

RWJPFFREFCVEFW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Strategies for Dimethyl 4 Nitrophenyl Silanol and Analogous Compounds

Hydrolytic Routes to Arylsilanols

The hydrolysis of functionalized silane (B1218182) precursors is a cornerstone in the synthesis of silanols. This approach involves the conversion of a Si-X bond (where X is a leaving group like a halide or hydride) to a Si-OH bond through reaction with water. The efficiency and selectivity of this transformation are often enhanced by the use of catalysts.

Catalytic Hydrolysis of Hydrosilanes and Halosilanes

The direct conversion of hydrosilanes (containing a Si-H bond) and halosilanes (containing a Si-Halogen bond) to silanols via hydrolysis is a fundamental and widely employed method. The reactivity of these precursors necessitates careful control of reaction conditions to prevent the self-condensation of the resulting silanols to form disiloxanes.

A variety of transition metal complexes have been shown to effectively catalyze the hydrolysis of hydrosilanes. The general mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by reaction with water and reductive elimination of the silanol (B1196071) product. For instance, iridium complexes are known to be highly efficient for the hydrolysis of organosilanes. An unprecedented quantum tunneling effect has been observed in the catalytic hydrolysis of silanes using a cationic hydrido‐silyl (B83357)‐iridium(III) complex, highlighting the intricate nature of these transformations. While specific examples for the direct hydrolysis of Dimethyl(4-nitrophenyl)silane are not prevalent in the literature, the general principles of these catalytic systems are applicable.

The hydrolysis of halosilanes, such as dimethyl(4-nitrophenyl)chlorosilane, is another viable route. This reaction typically proceeds via a nucleophilic substitution mechanism at the silicon center. The process can be catalyzed by various species that can activate the Si-Cl bond or facilitate the nucleophilic attack of water. The kinetics of the hydrolysis of related compounds like diphenyldichlorosilane have been studied, revealing a stepwise process. google.com

Table 1: Comparison of Metal Catalysts for Hydrosilane Hydrolysis

Catalyst SystemSubstrate ScopeReaction ConditionsKey Features
Iridium ComplexesBroad (primary, secondary, tertiary silanes)Mild (room temperature)High efficiency, potential for quantum tunneling effects. researchgate.net
Ruthenium ComplexesPrimary hydrosilanesAmbient conditionsGood to excellent yields.
Gold ComplexesDiphenylsilane60 °CYields a mixture of silanol and disiloxane. researchgate.net

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting chemical transformations. For silanol synthesis, certain organic bases and boranes have shown significant catalytic activity.

Cesium Carbonate (Cs₂CO₃): This inorganic base has been found to be an effective catalyst for the chemoselective hydrosilylation of aldehydes and ketones, which proceeds via a silyl ether intermediate. nih.gov While not a direct hydrolysis, this highlights the ability of cesium carbonate to activate silicon-based reagents. Furthermore, cesium carbonate has been used for the mild and efficient deprotection of aryl tert-butyldimethylsilyl (TBS) ethers to yield phenols, demonstrating its utility in cleaving Si-O bonds under basic conditions. researchgate.net Catalytic amounts of cesium carbonate are also sufficient to initiate the step-growth polymerization of bisphenol bis-trimethylsilyl ethers with activated aryl difluorides. scirp.org

Organoboron Catalysts: A four-coordinated organoboron compound, aminoquinoline diarylboron (AQDAB), has been utilized as a photocatalyst for the oxidation of silanes to silanols under visible light irradiation. mdpi.comnih.gov This metal-free method effectively oxidizes Si-H bonds to Si-O bonds in moderate to good yields at room temperature in an oxygen atmosphere. mdpi.comnih.gov

Table 2: Organocatalytic Systems for Silanol Synthesis

CatalystReactantConditionsProductYield
Aminoquinoline diarylboron (AQDAB)Hydrosilane, O₂Visible light, room temp.SilanolModerate to Good mdpi.comnih.gov
2,2,2-TrifluoroacetophenoneOrganosilane, H₂O₂-SilanolExcellent to Quantitative acs.orgfigshare.com

Nucleophilic Substitution Reactions in Silanol Synthesis

The synthesis of silanols can also be achieved through nucleophilic substitution at the silicon atom of a suitable precursor. For Dimethyl(4-nitrophenyl)silanol, this would involve the reaction of a nucleophile with a dimethyl(4-nitrophenyl)silyl electrophile. A common approach is the hydrolysis of a corresponding halosilane, as mentioned previously. The reaction of dichlorodimethylsilane with a 4-nitrophenyl nucleophile, such as a Grignard or organolithium reagent, would first yield (4-nitrophenyl)dimethylchlorosilane, which can then be hydrolyzed. organic-chemistry.org The hydrolysis of such intermediates is a standard procedure, often carried out in a biphasic system or in the presence of a mild base to neutralize the generated acid. researchgate.net

Photoinduced Oxidation Pathways

Visible-light-mediated photocatalysis offers a green and mild alternative for the synthesis of silanols from hydrosilanes. This approach avoids the need for harsh oxidants or metal catalysts. The mechanism typically involves the generation of a silyl radical, which then reacts with an oxygen source. mdpi.com Organoboron compounds, as mentioned earlier, can act as effective photocatalysts in this transformation. mdpi.comnih.gov

Functionalization of Precursor Organosilanes for Nitrophenyl Moiety Incorporation

An alternative strategy for the synthesis of this compound involves the introduction of the 4-nitrophenyl group onto a pre-existing dimethylsilyl moiety. This can be achieved through several synthetic routes.

One potential method is the Grignard reaction . The reaction of 4-bromonitrobenzene with magnesium would generate the corresponding Grignard reagent, 4-nitrophenylmagnesium bromide. Subsequent reaction of this organometallic species with dichlorodimethylsilane could yield (4-nitrophenyl)dimethylchlorosilane. However, the presence of the nitro group can complicate Grignard reagent formation, as it is susceptible to reduction or side reactions. researchgate.net

Another approach is metal-catalyzed C-H silylation . Transition metal catalysts, particularly those based on iridium and rhodium, have been developed for the direct silylation of aromatic C-H bonds. While this method is powerful, the directing effects of substituents on the aromatic ring play a crucial role in determining the regioselectivity. The strong electron-withdrawing nature of the nitro group can influence the reactivity and selectivity of such transformations.

Finally, nucleophilic aromatic substitution (SNAr) offers a pathway where a silyl nucleophile displaces a suitable leaving group on a nitro-activated aromatic ring. For instance, a dimethylsilyl anion could potentially react with 4-fluoronitrobenzene. However, generating and handling silyl anions can be challenging.

Once the (4-nitrophenyl)dimethylsilyl precursor is obtained, whether it be a hydrosilane or a halosilane, the final step would be the hydrolysis to the target silanol, as detailed in the preceding sections. The choice of the specific synthetic route would depend on the availability of starting materials, desired scale, and tolerance to different reaction conditions.

Electrophilic Aromatic Substitution on Phenylsilanes

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. wikipedia.org In the context of synthesizing this compound, this strategy would involve the direct nitration of a dimethylphenylsilane precursor. The silyl group's influence on the regioselectivity of the substitution is a critical consideration in this approach.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. youtube.com Subsequent deprotonation restores the aromaticity of the ring, resulting in the substituted product. youtube.commasterorganicchemistry.com In the case of nitration, the active electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid in the presence of a strong acid catalyst like sulfuric acid. youtube.commasterorganicchemistry.comunacademy.com

Recent studies have explored milder and more selective methods for the ipso-nitration of organosilanes. For instance, the use of an electrophilic N-nitrosaccharin reagent, catalyzed by Mg(OTf)₂, has been shown to be an efficient method for the ipso-nitration of aryltrimethylsilanes. researchgate.net This approach offers a high degree of chemoselectivity and functional group tolerance. researchgate.net The reaction is believed to proceed through a classical electrophilic aromatic substitution mechanism. researchgate.net The steric hindrance of the silane substituents can influence the outcome, with bulkier groups potentially favoring aromatic nitration at other positions over the desired ipso-substitution. researchgate.net

Table 1: Comparison of Reagents for Electrophilic Nitration

Reagent SystemElectrophileTypical ConditionsSelectivity
HNO₃ / H₂SO₄NO₂⁺Concentrated acids, 322-333 KCan lead to mixtures of isomers
N-Nitrosaccharin / Mg(OTf)₂Nitronium speciesAcetonitrile, 85 °CHigh chemoselectivity for ipso-nitration

Cross-Coupling Methodologies for Aryl-Silicon Bond Formation

Cross-coupling reactions catalyzed by transition metals, particularly palladium, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The Hiyama coupling, a palladium-catalyzed reaction between organosilanes and organic halides or pseudohalides, is a prominent method for constructing aryl-silicon bonds. organic-chemistry.org A key aspect of the Hiyama coupling is the activation of the silicon-carbon bond, which is typically achieved using a fluoride (B91410) source or a base. organic-chemistry.org This activation leads to a hypervalent silicon species that is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.org

The scope of the Hiyama coupling has been expanded to include a variety of organosilanes and coupling partners. For instance, aryltrifluorosilanes have been successfully coupled with aryl bromides. gelest.com The presence of fluorine atoms on the silicon enhances its reactivity. gelest.com Furthermore, the development of fluoride-free activation methods has increased the reaction's compatibility with sensitive functional groups, such as silyl protecting groups. nih.gov

Organosilanols and their corresponding siloxanes have also emerged as effective cross-coupling partners in Hiyama-type reactions, often without the need for an external fluoride activator. organic-chemistry.org This modification, sometimes referred to as the Hiyama-Denmark coupling, offers a milder and more practical approach. organic-chemistry.org Cooperative palladium/copper catalysis has also been developed for the cross-coupling of aryl(triorgano)silanes with aryl tosylates, demonstrating the versatility of these methods. researchgate.net

Table 2: Overview of Hiyama Cross-Coupling Variants for Aryl-Silicon Bond Formation

Organosilane TypeCoupling PartnerCatalyst SystemActivator
AryltrifluorosilanesAryl bromidesPalladiumFluoride ions
ArylsiloxanesAryl bromidesPd(OAc)₂NaOH in aqueous medium
Organo[2-(hydroxymethyl)phenyl]dimethylsilanesAllylic and benzylic carbonatesPalladiumNone required
Aryl(trialkyl)silanesAryl tosylatesPalladium/CopperNot specified

Green Chemistry Principles in Silanol Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of silanols, these principles are being applied to develop more environmentally benign and efficient methods.

A significant focus has been on replacing traditional oxidation methods, which often employ stoichiometric and sometimes toxic oxidants like permanganates or heavy metal-based reagents, with catalytic and more sustainable alternatives. rsc.org The use of water as an oxidant is particularly attractive from a green chemistry perspective, as it is abundant, non-toxic, and produces hydrogen gas as the only byproduct. rsc.org Recent research has demonstrated the use of an earth-abundant manganese catalyst, [MnBr(CO)₅], for the selective oxidation of silanes to silanols using water. rsc.org This system operates under neutral conditions and effectively avoids the formation of siloxane byproducts. rsc.org

Another green approach involves the use of photocatalysis. A metal-free method utilizing an organoboron compound, aminoquinoline diarylboron (AQDAB), as a photocatalyst has been developed for the oxidation of Si-H bonds to Si-O bonds. mdpi.com This reaction proceeds at room temperature under an oxygen atmosphere, offering a mild and environmentally friendly route to silanols. mdpi.com The proposed mechanism involves the generation of singlet oxygen, which reacts with the silane to form a silylperoxide intermediate that is subsequently converted to the silanol. mdpi.com

Microwave-assisted synthesis is another technique that aligns with green chemistry principles by often leading to shorter reaction times, increased yields, and reduced energy consumption. researchgate.net This method has been employed for the rapid formation of silica (B1680970) gel with a high density of silanol groups. researchgate.net

The direct synthesis of organosilicon compounds from elemental silicon and alcohols, a chlorine-free alternative to the traditional Müller-Rochow process, is also a key area of green chemistry research in silicon chemistry. mdpi.com While not directly a silanol synthesis, it provides greener routes to the organosilane precursors.

Table 3: Comparison of Green Synthesis Methods for Silanols

MethodOxidant/CatalystConditionsKey Advantages
Manganese-catalyzed oxidationWater / [MnBr(CO)₅]Neutral conditionsUse of water as oxidant, H₂ as byproduct, avoids siloxane formation
Photocatalytic oxidationOxygen / Aminoquinoline diarylboron (AQDAB)Room temperature, visible lightMetal-free, mild conditions
Microwave-assisted synthesisNot applicable (energy source)Microwave irradiationRapid reaction times, enhanced properties

Elucidation of Molecular Structure and Electronic Properties of Dimethyl 4 Nitrophenyl Silanol

The structural and electronic properties of Dimethyl(4-nitrophenyl)silanol are determined by the unique combination of a hydrophilic silanol (B1196071) group, hydrophobic dimethylsilyl groups, and an electron-withdrawing nitrophenyl moiety.

Advanced Spectroscopic Probes for Structural Assignment

Spectroscopic techniques are crucial for defining the molecular framework and understanding the electronic interactions within this compound.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers profound insights into the molecular vibrations of this compound. The spectra are particularly sensitive to hydrogen bonding involving the silanol (Si-O-H) group and the electronic influence of the para-nitro group.

The O-H stretching vibration of the silanol group is a key diagnostic peak. In a non-associated state (e.g., in a dilute solution of a non-polar solvent), this band is expected to appear as a sharp peak around 3680-3700 cm⁻¹. However, in the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding (O-H···O-Si or O-H···O₂N) causes this band to broaden significantly and shift to a lower frequency, typically in the range of 3200-3400 cm⁻¹. The magnitude of this shift provides a direct measure of the hydrogen bond strength. stanford.edu

The presence of the electron-withdrawing nitro (NO₂) group has a discernible effect on the phenyl ring vibrations. The NO₂ group itself has characteristic symmetric and asymmetric stretching frequencies, typically observed near 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Furthermore, the electronic perturbation to the ring affects the C=C stretching vibrations within the aromatic system (typically 1400-1600 cm⁻¹) and the C-H stretching and bending modes. researchgate.netepa.gov Computational studies on related nitrophenol compounds confirm that these vibrational frequencies can be assigned and analyzed to understand substituent effects. researchgate.netepa.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Comments
O-H Stretch (Free)3680 - 3700Sharp peak, observed in dilute non-polar solution.
O-H Stretch (H-Bonded)3200 - 3400Broad peak, indicates intermolecular association. stanford.edu
C-H Stretch (Aromatic)3000 - 3100Characteristic of the phenyl group.
C-H Stretch (Aliphatic)2900 - 3000From the Si-CH₃ groups.
NO₂ Asymmetric Stretch~1530Strong, indicative of the nitro group. researchgate.net
C=C Stretch (Aromatic)1400 - 1600Multiple bands, sensitive to substitution.
NO₂ Symmetric Stretch~1350Strong, indicative of the nitro group. researchgate.net
Si-C Stretch1250 - 1270Characteristic of dimethylsilyl group.
Si-O Stretch800 - 950Strong band associated with the silanol moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in this compound. ¹H, ¹³C, and ²⁹Si NMR spectra each provide unique and complementary information. nih.gov

¹H NMR: The proton spectrum would show distinct signals for the different types of protons. The methyl protons on the silicon atom (Si-(CH₃)₂) are expected to appear as a sharp singlet in the upfield region, typically around 0.3-0.6 ppm. The protons of the para-substituted phenyl ring will appear as a distinct AA'BB' system in the aromatic region (7.0-8.5 ppm), split into two doublets due to the strong electron-withdrawing effect of the nitro group. chemicalbook.comchemicalbook.com The proton on the silanol group (Si-OH) would appear as a broad singlet whose chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen exchange and bonding.

¹³C NMR: The carbon spectrum would show four distinct signals. The methyl carbons attached to silicon would appear at a high field (around 0-5 ppm). The four aromatic carbons would have different chemical shifts: the carbon bearing the silyl (B83357) group (C-Si), the two equivalent carbons ortho to it, the two equivalent carbons meta to it, and the carbon bearing the nitro group (C-NO₂). The C-NO₂ carbon is expected to be the most downfield-shifted aromatic carbon.

²⁹Si NMR: Due to the low natural abundance and smaller gyromagnetic ratio of the ²⁹Si isotope, its NMR signals are weaker. nih.gov For a silanol like this compound, the ²⁹Si chemical shift is sensitive to the electronic environment. The electron-withdrawing nitrophenyl group would cause a downfield shift compared to related alkyl or unsubstituted phenyl silanols. The degree of condensation (formation of siloxane bridges) can also be monitored by ²⁹Si NMR, as different silicon environments (Qⁿ, Tⁿ) give rise to distinct signals. researchgate.net

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹HSi-CH₃0.3 - 0.6Singlet
¹HSi-OHVariable (e.g., 1-5)Broad Singlet
¹HAromatic H (ortho to Si)~7.5 - 7.8Doublet
¹HAromatic H (ortho to NO₂)~8.1 - 8.4Doublet
¹³CSi-CH₃0 - 5Quartet (in ¹H coupled)
¹³CAromatic C120 - 150Multiple Signals
²⁹Si(CH₃)₂(Ar)SiOH-10 to -30Complex

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its identity and offering clues about its bond strengths. The molecular weight of this compound (C₈H₁₁NO₃Si) is 197.26 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 197. Key fragmentation pathways would likely include:

Loss of a methyl group: A prominent peak at M-15 (m/z = 182) due to the cleavage of a stable Si-CH₃ bond. This is a very common fragmentation for methylsilanes.

Loss of the nitrophenyl group: Cleavage of the Si-C(aryl) bond could lead to a fragment at m/z = 77 (phenyl) or m/z = 122 (nitrophenyl), although the charge is more likely to be retained on the silicon-containing fragment.

Rearrangements and other cleavages: Loss of the nitro group (NO₂, M-46), or fragments corresponding to the dimethylsilanol cation [(CH₃)₂SiOH]⁺ at m/z = 75.

These fragmentation patterns help to piece together the molecular structure and are consistent with mechanistic studies of related organosilicon compounds. oup.com

Solid-State Structural Investigations

The arrangement of molecules in the solid state dictates the material's macroscopic properties.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While specific crystallographic data for this compound is not available in the surveyed literature, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Crucially, it would elucidate the intermolecular interactions, particularly the hydrogen-bonding network formed by the silanol groups. It is expected that the molecules would form chains or more complex networks in the solid state, linked by O-H···O hydrogen bonds between the silanol groups of adjacent molecules. The geometry of the phenyl rings and the orientation of the nitro groups relative to the silicon center would also be precisely determined. This information is vital for understanding how the molecules pack in a crystal lattice and for correlating the solid-state structure with its physical properties.

Parameter Information Provided by X-ray Diffraction
Crystal System & Space GroupDescribes the symmetry of the unit cell and the crystal.
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the repeating unit.
Bond LengthsPrecise distances between bonded atoms (e.g., Si-O, Si-C, N-O, C=C).
Bond AnglesAngles between adjacent bonds (e.g., C-Si-C, O-Si-C).
Intermolecular DistancesReveals close contacts and hydrogen bonding (e.g., O···H distance).

Quantum Chemical Analysis of Electronic Structure

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure, reactivity, and properties of a molecule. hakon-art.comresearchgate.net For this compound, these calculations can illuminate properties that are difficult to measure experimentally.

The electronic character of the molecule is dominated by the strong electron-withdrawing nature of the para-nitro group. This effect polarizes the entire molecule. A Molecular Electrostatic Potential (MEP) map would show a region of high negative potential (red/yellow) around the oxygen atoms of the nitro and silanol groups, indicating these are sites susceptible to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the silanol hydrogen, highlighting its acidic character. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding chemical reactivity. hakon-art.com

HOMO: The HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the silanol group, which are the most electron-rich parts of the molecule.

LUMO: The LUMO is predicted to be heavily localized on the nitrophenyl ring, specifically centered on the nitro group, which is the most electron-deficient part of the molecule.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and electronic excitability. nih.gov The strong electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly, resulting in a relatively small HOMO-LUMO gap compared to unsubstituted phenylsilanol. This smaller gap suggests a higher potential for electronic transitions and chemical reactivity.

Computational Descriptor Significance for this compound
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nitro/silanol oxygens) and electron-poor (silanol hydrogen) sites. nih.gov
HOMO EnergyRelates to the ability to donate electrons; localized on the phenyl ring and silanol oxygen.
LUMO EnergyRelates to the ability to accept electrons; localized on the nitro-substituted ring. hakon-art.com
HOMO-LUMO GapIndicates chemical reactivity and electronic transition energy. A smaller gap suggests higher reactivity.
Dipole MomentExpected to be large due to the strong polarization induced by the NO₂ group.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Interactions

There is no published research available that applies Density Functional Theory to determine the optimized molecular geometry, bond lengths, bond angles, or electronic orbital interactions specifically for this compound. Such a study would be necessary to generate the scientifically accurate data tables and detailed findings required for this section.

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

No scientific literature could be found that performs a topological analysis of the electron density for this compound using methods like the Quantum Theory of Atoms in Molecules (QTAIM). This type of analysis is crucial for characterizing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density, but the specific data for this compound is not available.

Chemical Reactivity and Transformation Pathways of Dimethyl 4 Nitrophenyl Silanol

Condensation Reactions to Form Siloxanes and Polysiloxanes

The condensation of silanols is a fundamental process for the formation of siloxane bonds (Si-O-Si), which are the backbone of silicones and polysiloxanes. nih.govtowson.edu This reaction can be catalyzed by either acids or bases and generally proceeds via a bimolecular displacement mechanism. researchgate.net The reactivity of silanols in condensation is influenced by steric and electronic factors.

Mechanistic Studies of Silanol (B1196071) Condensation

The mechanism of silanol condensation is pH-dependent. Under acidic conditions, the reaction is initiated by the protonation of a silanol hydroxyl group, making it a better leaving group (water). A second silanol molecule then acts as a nucleophile, attacking the protonated silicon center. In basic media, a silanol is deprotonated to form a more nucleophilic silanolate anion, which then attacks a neutral silanol molecule. researchgate.net

The 4-nitro group in dimethyl(4-nitrophenyl)silanol is strongly electron-withdrawing, which increases the acidity of the silanol proton. stackexchange.com This enhanced acidity can facilitate deprotonation under basic conditions, potentially increasing the rate of condensation compared to silanols with electron-donating groups on the aryl ring. Conversely, the electron-withdrawing nature of the nitrophenyl group would decrease the basicity of the silanol oxygen, which could slow down the rate of acid-catalyzed condensation where protonation of the hydroxyl group is the initial step. researchgate.net

Solventless thermal condensation of crystalline organosilanediols has been shown to be influenced by the substitution pattern at the silicon atom, with reaction kinetics being dependent on temperature and time. uni-saarland.de While specific studies on the solid-state condensation of this compound are not prevalent, the principles suggest that the crystal packing and hydrogen bonding patterns would play a crucial role.

Kinetics of Silanol Polymerization

The kinetics of silanol polymerization to form polysiloxanes are complex and depend on several factors, including the catalyst, temperature, and the nature of the substituents on the silicon atom. uni-saarland.de The rate of condensation generally increases with the number of hydroxyl groups on the silicon atom. instras.com

The table below illustrates the effect of reaction conditions on the condensation of a related silanediol, diphenylsilanediol, which can provide insight into the factors affecting siloxane formation.

Catalyst/ConditionsTemperature (°C)Time (min)Conversion (%)
None (Thermal)14090~70
None (Thermal, molten)>150-Faster reaction rate
Acid-catalyzedAmbient-Slow condensation
Base-catalyzedAmbient-Generally faster condensation

This table is illustrative and based on general principles and data for related silanols. uni-saarland.de

Role as a Nucleophile in Catalytic Reactions

Organosilanols and their corresponding silanolates are effective nucleophiles in a variety of transition metal-catalyzed cross-coupling reactions. sigmaaldrich.com The reactivity of the silicon nucleophile can be tuned by the substituents on the silicon atom and by the choice of activator.

Transition Metal-Catalyzed Carbon-Carbon Cross-Coupling (e.g., Hiyama Reaction Variations)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilicon compound and an organic halide or triflate to form a new carbon-carbon bond. organic-chemistry.orgnih.gov The reaction typically requires activation of the organosilane with a fluoride (B91410) source or a base. organic-chemistry.org Organosilanols have emerged as practical alternatives to other organosilanes in what is often termed the Hiyama-Denmark coupling, which can sometimes be performed without a fluoride activator. nih.gov

The electronic nature of the aryl group on the silanol plays a significant role. For aryldimethylsilanols, both electron-rich and electron-deficient substrates can participate in cross-coupling reactions. nih.gov The strong electron-withdrawing 4-nitrophenyl group in this compound would make the silicon center more electrophilic. While this might seem counterintuitive for a nucleophilic partner, the activation of the silanol to a more reactive silanolate can overcome this effect. Recent developments have shown that even electron-deficient nitroarenes can undergo cross-coupling reactions, suggesting that this compound could be a viable coupling partner under appropriate catalytic conditions. nih.gov

The choice of catalyst, ligand, and activator is crucial for successful Hiyama coupling. For instance, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective for the coupling of arylsilanols with aryl chlorides. nih.gov Copper catalysis has also been explored for Hiyama couplings of arylsilanes with alkyl halides. nih.gov

The following table presents representative conditions for the Hiyama-type coupling of related arylsilanols, demonstrating the variety of catalysts and activators used.

ArylsilanolCoupling PartnerCatalystActivator/BaseSolventYield (%)
(4-Methoxyphenyl)dimethylsilanol4-Chloroacetophenone[allylPdCl]₂ / S-PhosKOSiMe₃THF95
Phenyldimethylsilanol1-IodooctanePdBr₂ / P(t-Bu)₂MeBu₄NFTHF75
(4-Fluorophenyl)dimethylsilanolate4-Bromoanisole(t-Bu₃P)₂Pd-Toluene92

This table is illustrative and based on data for analogous arylsilanols to demonstrate typical reaction conditions. nih.govorganic-chemistry.org

Organocatalytic Applications in Organic Transformations

While organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field, there is currently no significant body of research indicating that this compound itself is used as an organocatalyst. uni-giessen.de The acidity of the silanol proton, enhanced by the nitro group, could theoretically allow it to act as a Brønsted acid catalyst in certain reactions. However, its primary role in catalysis is as a pro-nucleophile in metal-catalyzed processes.

Silicon-Element Bond Activation and Functionalization

The activation of silicon-element bonds, such as Si-O and Si-C, is a key step in many of the reactions of organosilicon compounds. The reactivity of these bonds is influenced by the substituents on the silicon atom and the reaction conditions.

The Si-O bond in silanols can be activated for condensation reactions as discussed previously. Theoretical studies on the acid-catalyzed cleavage of the Si-O-Si bond in siloxanes, which is the reverse of condensation, show that protonation of the siloxane oxygen is a key step, and the presence of neighboring silanol groups can facilitate this process through hydrogen bonding. researchgate.netscribd.com The electron-withdrawing nature of the 4-nitrophenyl group in this compound would likely influence the stability of intermediates in such cleavage reactions.

The hydroxysilyl group of silanols can also act as a directing group in transition-metal-catalyzed C-H functionalization reactions. kyoto-u.ac.jp This strategy allows for the selective introduction of functional groups at positions ortho to the silyl (B83357) group on an aromatic ring. Following the C-H functionalization, the silyl group can often be removed or transformed, for example, via Tamao-Fleming oxidation to a hydroxyl group. kyoto-u.ac.jp While specific examples using this compound as a directing group are not widely reported, the principle is applicable to a range of benzyl- and arylsilanols.

Furthermore, palladium-catalyzed reactions involving the activation of Si-C bonds in strained systems like silacyclobutanes have been developed to form Si-O bonds with high atom economy. researchgate.net These methods provide access to a variety of silanols and silyl ethers. The principles of Si-C bond activation could potentially be extended to the functionalization of the methyl or nitrophenyl groups in this compound under specific catalytic conditions.

Si-H Bond Activation in Hydrosilylation

While this compound itself does not possess a silicon-hydrogen (Si-H) bond, its corresponding hydrosilane derivative, dimethyl(4-nitrophenyl)silane, would be a relevant substrate for hydrosilylation reactions. Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as an alkene or alkyne), is a cornerstone of organosilicon chemistry. This process is typically catalyzed by transition metals, although metal-free methods are also known.

The activation of the Si-H bond is a critical step in the catalytic cycle of hydrosilylation. In transition metal-catalyzed reactions, this often occurs via oxidative addition of the Si-H bond to the metal center. The electronic properties of the substituents on the silicon atom significantly influence the reactivity of the Si-H bond. The presence of the strongly electron-withdrawing 4-nitrophenyl group in dimethyl(4-nitrophenyl)silane would render the silicon center more electrophilic. This increased electrophilicity can facilitate the activation of the Si-H bond, potentially enhancing the rate of hydrosilylation.

For instance, in metal-free hydrosilylations initiated by silyl cations, the reaction proceeds via an intramolecular electrophilic addition of the silyl cation to a C-C triple bond. nih.gov A more electron-deficient silicon center, as would be the case with the 4-nitrophenyl substituent, could favor the formation of such cationic intermediates. Research on the hydrosilylation of phenylacetylene (B144264) with phenylsilane (B129415) has shown the feasibility of such reactions. researchgate.net The electronic effects of substituents on the phenyl ring of the silane (B1218182) play a crucial role in the reaction's efficiency and regioselectivity.

Below is a table illustrating the general types of catalysts used in hydrosilylation and the proposed mechanism of Si-H activation:

Catalyst TypeMechanism of Si-H Activation
Platinum ComplexesOxidative addition of Si-H to the metal center (Chalk-Harrod mechanism)
Other Transition Metals (Rh, Ir, Ni, etc.)Oxidative addition, silylene intermediates, or other pathways
Lewis Acids (e.g., B(C₆F₅)₃)Heterolytic cleavage of the Si-H bond to generate a silylium (B1239981) ion
Radical InitiatorsHomolytic cleavage of the Si-H bond

Directing Group Effects in C-H Bond Activation

The silyl group in arylsilanes can serve as a versatile anchor for directing groups in C-H bond activation, enabling site-selective functionalization of the aromatic ring. nih.govacs.orgscilit.comresearchgate.net This strategy allows for the introduction of various functional groups at positions that are typically difficult to access. snnu.edu.cn The dimethylsilyl moiety in this compound, or a derivative thereof, can be employed as a tether to a directing group, guiding a transition metal catalyst to a specific C-H bond on the nitrophenyl ring.

Recent studies have demonstrated the use of a silicon-tethered directing group for the meta-selective C-H functionalization of arylsilanes. nih.govacs.orgscilit.comresearchgate.net This approach overcomes the common preference for ortho-functionalization. The general strategy involves the attachment of a directing group to the silicon atom, which then positions a metal catalyst to activate a meta-C-H bond of the aryl ring. The 4-nitrophenyl group, being electron-deficient, presents a unique electronic environment for such transformations. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but can influence the regioselectivity of metal-catalyzed C-H functionalization.

The following table summarizes the key aspects of using arylsilanes in directed C-H activation:

FeatureDescription
Directing Group A functional group that coordinates to the metal catalyst.
Silicon Tether The silyl moiety that connects the directing group to the aryl ring.
Catalyst Typically a transition metal complex (e.g., Palladium, Rhodium).
Site Selectivity The ability to functionalize a specific C-H bond (e.g., ortho, meta, para).

Reactions Involving the Nitrophenyl Moiety

The 4-nitrophenyl group in this compound is a key site of reactivity, undergoing transformations characteristic of nitroarenes.

Reductive Transformations of the Nitro Group

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amino group. This transformation is of great synthetic importance as it provides access to anilines, which are versatile building blocks in organic synthesis. The reduction of the nitro group in this compound would yield dimethyl(4-aminophenyl)silanol.

A wide range of reducing agents and catalytic systems can be employed for the reduction of nitroarenes. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is generally clean and efficient.

Metal-Mediated Reductions: Metals like iron, zinc, or tin in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction.

Transfer Hydrogenation: In this method, a source of hydrogen other than H₂ gas is used, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst.

Other Reducing Agents: Reagents like sodium borohydride (B1222165) (often in combination with a catalyst), sodium dithionite, or samarium iodide can also effect the reduction of nitroarenes.

The choice of reducing agent can sometimes allow for the selective formation of intermediate reduction products such as nitroso, azoxy, or hydroxylamino compounds. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a well-studied and efficient process, indicating that the nitro group in the structurally similar this compound would be similarly susceptible to reduction. researchgate.net

Nucleophilic Aromatic Substitution on the Nitrophenyl Ring

The nitro group is a strong electron-withdrawing group that powerfully activates an aromatic ring towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgmasterorganicchemistry.com This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group. In this compound, the dimethylsilanol group is situated para to the nitro group.

The SₙAr mechanism typically involves a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge in this intermediate is delocalized onto the nitro group, which is crucial for its stabilization.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For an SₙAr reaction to occur on the nitrophenyl ring of this compound, a leaving group at the ortho or para position relative to the nitro group is required. While the C-Si bond is generally strong, under certain conditions, particularly with fluoride ions, silyl groups can be displaced. However, a more common scenario for SₙAr on this system would involve a derivative where a better leaving group, such as a halogen, is present on the ring at a position activated by the nitro group. For instance, in a molecule like (2-chloro-4-nitrophenyl)dimethylsilanol, the chlorine atom would be highly susceptible to displacement by a nucleophile.

The reactivity in SₙAr reactions is influenced by several factors, as detailed in the table below:

FactorInfluence on SₙAr Reactivity
Electron-Withdrawing Groups Strongly activating, especially when ortho or para to the leaving group.
Leaving Group The rate is often dependent on the electronegativity of the leaving group (F > Cl > Br > I), as the C-X bond-breaking step is not typically rate-determining. masterorganicchemistry.com
Nucleophile Stronger nucleophiles generally react faster.
Solvent Polar aprotic solvents are often used to solvate the cation of the nucleophile salt.

Advanced Applications in Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Organic Synthesis

The presence of both a reactive silanol (B1196071) group and a functionalizable aromatic ring makes Dimethyl(4-nitrophenyl)silanol a valuable synthon in multi-step organic synthesis. The silanol moiety can participate in a variety of coupling reactions, while the nitro group on the phenyl ring can be readily transformed into other functional groups, such as amines, which can then be used for further molecular elaboration. This dual reactivity allows for the strategic introduction of a dimethylsilyl group into complex molecular architectures.

While specific examples of its use in the total synthesis of natural products are not extensively documented in publicly available literature, its potential is evident. For instance, the Henry (nitro aldol) reaction is a fundamental carbon-carbon bond-forming reaction that utilizes nitro-containing compounds to create β-nitro alcohols, which are versatile intermediates in organic synthesis. researchgate.net The nitrophenyl group of this compound could potentially be employed in similar transformations, allowing for the construction of complex molecules with embedded silicon-containing fragments. The ability to perform subsequent modifications on the silicon atom or the aromatic ring further enhances its utility as a versatile building block.

Role in Surface Chemistry and Material Modification

The interaction of organosilanes with inorganic surfaces is a cornerstone of modern materials science, enabling the precise control of surface properties. This compound is particularly well-suited for these applications due to its ability to form robust covalent bonds with hydroxyl-rich surfaces.

Grafting onto Inorganic Substrates (e.g., Silica)

The surface of silica (B1680970) is characterized by the presence of silanol (Si-OH) groups, which can be free, vicinal, or geminal. researchgate.net These surface silanols provide reactive sites for the grafting of organosilanes like this compound. The grafting process typically involves a condensation reaction between the silanol group of the organosilane and the surface silanols of the silica, forming a stable Si-O-Si linkage.

The efficiency of this grafting process can be influenced by several factors, including the reaction conditions and the structure of the organosilane. Research on the modification of silica with polymethylphenylsiloxane has shown that the ratio of the polymer to a depolymerization agent can significantly affect the hydrophobicity of the modified silica. researchgate.net A multi-stage approach to modification can lead to the formation of a monomolecular layer of polysiloxane on the silica surface, resulting in high hydrophobicity with contact angles reaching 135°-140°. researchgate.net While this study did not use this compound specifically, the principles of controlling the grafted layer structure are broadly applicable. The grafting of silanes can be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) and thermogravimetric analysis (TGA) to confirm the attachment of the organic moiety to the silica surface.

Tailoring Surface Properties for Specific Applications

The chemical nature of the grafted molecule dictates the new surface properties of the modified material. By grafting this compound onto a substrate, the surface is endowed with the characteristics of the nitrophenyl group. This can lead to a significant alteration of surface energy, wettability, and chemical reactivity.

For example, the modification of silica surfaces with different methylphenylsiloxane layers has been shown to be an effective method for controlling the hydrophobic properties of the material. researchgate.net The nitrophenyl group, being relatively polar, can be used to create surfaces with specific affinities for other molecules, which is a critical aspect in the development of sensors, chromatographic stationary phases, and catalysts. The ability to control surface properties is crucial for a wide range of applications, from improving the performance of industrial materials to creating sophisticated biomedical devices.

Design of Tailored Organosilicon Polymers and Hybrid Materials

This compound can serve as a monomer or a precursor in the synthesis of advanced organosilicon polymers and hybrid materials. The resulting materials often exhibit unique thermal, mechanical, and optical properties derived from the incorporation of the siloxane backbone and the nitrophenyl side chains.

The synthesis of polysiloxanes with polar side chains is an area of active research, as these materials can exhibit high dielectric constants, which are desirable for applications such as high-performance insulators and materials for energy storage. The incorporation of polar groups like the nitrophenyl moiety can significantly increase the dielectric constant of the polysiloxane.

Furthermore, this compound can be used to create organic-inorganic hybrid materials. These materials combine the properties of both the organic and inorganic components at a molecular level, leading to synergistic effects. For instance, the silanol group can be used to form a silica-like network through sol-gel processes, while the organic nitrophenyl group provides functionality. Such hybrid materials are being explored for a wide range of applications, including as coatings, catalysts, and in optical and electronic devices. The synthesis of copolymers containing double four-ring silicate (B1173343) units linked by dimethylsilicone monomers has been reported, resulting in materials with high mechanical strength and flexibility. While this specific example does not involve a nitrophenyl group, it demonstrates the potential for creating novel polymer architectures by combining different siloxane-based building blocks.

Methodological Advancements in Research on Dimethyl 4 Nitrophenyl Silanol

Development of Novel Analytical Techniques for Reaction Monitoring

The synthesis and utilization of Dimethyl(4-nitrophenyl)silanol in various chemical transformations necessitate precise monitoring of reaction kinetics and product formation. Modern analytical techniques have evolved to provide real-time insights into these processes.

The synthesis of silanols, such as this compound, typically involves the hydrolysis of corresponding silanes. wikipedia.org The progress of such reactions can be monitored using various spectroscopic and chromatographic methods. For instance, inline Near-Infrared (NIR) spectroscopy has been effectively employed to monitor the sol-gel synthesis of polysilanes in real-time. acs.org This non-invasive technique can track the consumption of reactants and the formation of silanol (B1196071) intermediates and final products by analyzing characteristic vibrational bands. acs.org

Electrochemical methods also present a sensitive means of monitoring reactions involving the nitrophenyl group. For example, electrochemical sensors based on modified glassy carbon electrodes have been developed for the sensitive detection of p-nitrophenol, a compound structurally related to the nitrophenyl moiety of this compound. nih.govresearchgate.net These sensors can detect minute concentrations of the analyte, offering a potential route for monitoring reactions where this compound is a reactant or product. nih.govresearchgate.net The table below summarizes the performance of such an electrochemical sensor for p-nitrophenol detection.

Analytical Parameter Value
Linear Range 110 nM - 1 µM
Linear Range 21 µM - 30 µM
Limit of Detection (LOD)9.4 nM
Data derived from an electrochemical sensor for p-nitrophenol detection. nih.gov

Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) and Total Reflection X-ray Fluorescence (TXRF) can be used for the quantitative analysis of silane (B1218182) molecules on surfaces, which is crucial for understanding surface functionalization reactions involving silanols. acs.org

High-Throughput Screening for Catalytic Activity

The exploration of the catalytic potential of this compound and related compounds has been accelerated by high-throughput screening (HTS) methodologies. HTS allows for the rapid evaluation of a large number of catalysts and reaction conditions, significantly speeding up the discovery of new catalytic systems. organic-chemistry.orgtechnologynetworks.com

In the context of reactions relevant to the functional groups of this compound, HTS has been instrumental. For example, the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a model reaction often used to assess the activity of new catalysts. nih.govacs.org HTS systems can be designed to monitor this reaction in parallel, for instance, by using microplate readers to track the change in absorbance of the reaction mixture over time. acs.org

A study on the catalytic activity of silver nanoparticles in the reduction of 4-nitrophenol demonstrated the use of such methods to quantify reaction kinetics and catalyst efficiency. acs.org The following table presents the catalytic activity of silver nanoparticles with different stabilizers.

Catalyst System Catalytic Activity (L g⁻¹ s⁻¹)
Silver nanoparticles with PAA stabilizer436 ± 24
Silver nanoparticles with GSH stabilizer77.6 ± 0.9
Silver nanoparticles with BSA stabilizer3.47 ± 0.50
Data from a study on the catalytic reduction of 4-nitrophenol. acs.org

Similarly, HTS can be applied to screen for the optimal conditions for the synthesis of silanols themselves. Various catalysts, often based on transition metals like ruthenium and iridium, have been shown to effectively catalyze the oxidation of silanes to silanols. organic-chemistry.orgacs.org An HTS approach would enable the rapid identification of the most efficient catalyst and reaction parameters for the synthesis of this compound.

Advanced Reaction Engineering for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires advanced reaction engineering principles to ensure efficiency, safety, and cost-effectiveness. The synthesis of silanols can be carried out using various methods, including the hydrolysis of chlorosilanes or the oxidation of hydrosilanes. wikipedia.org

For scalable synthesis, continuous flow reactors offer significant advantages over traditional batch reactors. Flow chemistry allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. The enhanced heat and mass transfer in flow reactors are particularly beneficial for managing exothermic reactions, which are common in silane chemistry.

The development of robust and reusable catalysts is another key aspect of reaction engineering for silanol synthesis. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling. organic-chemistry.org Research into supported metal catalysts and solid-state catalysts is crucial for developing sustainable and scalable synthetic processes.

Furthermore, process analytical technology (PAT) plays a vital role in modern reaction engineering. The integration of inline and online analytical tools, such as the aforementioned NIR spectroscopy, allows for real-time monitoring and control of the manufacturing process, ensuring consistent product quality and optimizing resource utilization. acs.org

Computational Modeling and Theoretical Studies on Reaction Mechanisms and Properties

Mechanistic Pathways of Silanol (B1196071) Transformations (e.g., SN1-Si vs. SN2-Si mechanisms for polymerization)

The transformation of silanols, particularly their condensation to form siloxane bridges (Si-O-Si), is a cornerstone of sol-gel chemistry and silicone polymer production. osti.gov These reactions, catalyzed by acids or bases, can proceed through different mechanistic pathways at the silicon center, analogous to the well-known S\textsubscript{N}1 and S\textsubscript{N}2 reactions in carbon chemistry.

The S\textsubscript{N}2-Si (Associative) mechanism is a bimolecular process that involves the formation of a pentacoordinate silicon intermediate. This pathway is generally favored under basic conditions or with strong nucleophiles. For dimethyl(4-nitrophenyl)silanol, a nucleophile (such as a deprotonated silanolate, SiO⁻) would attack the silicon atom, leading to a hypervalent transition state before the departure of a leaving group (e.g., water). The rate of an S\textsubscript{N}2-Si reaction is dependent on the concentration of both the silanol and the nucleophile.

The S\textsubscript{N}1-Si (Dissociative) mechanism is a unimolecular process that proceeds through a tricoordinate, cationic silicon intermediate (a silylium (B1239981) ion). This pathway is less common for silanols but can be favored under strongly acidic conditions with bulky substituents on the silicon that can stabilize the positive charge and sterically hinder a bimolecular attack. The reaction rate is dependent only on the concentration of the silanol substrate.

For this compound, the relatively small methyl groups suggest that the silicon center is sterically accessible, which would typically favor an S\textsubscript{N}2-Si pathway. However, the strong electron-withdrawing nature of the 4-nitrophenyl group could influence the stability of potential intermediates, making specific computational and experimental studies necessary to definitively determine the dominant mechanism under various conditions.

Intermolecular Interactions and Hydrogen Bonding Networks

The molecular structure of this compound, featuring both a hydrogen bond donor (the silanol -OH group) and multiple acceptors (the silanol oxygen and the oxygens of the nitro group), allows for the formation of complex hydrogen bonding networks. These non-covalent interactions are critical in determining the compound's physical properties, crystal packing, and role in modulating chemical reactions. chemrxiv.org

The primary interaction is the hydrogen bond involving the silanol group, which can act as both a proton donor and an acceptor. This can lead to the formation of centrosymmetric dimers or larger cyclic aggregates through O-H···O bridges, a phenomenon well-documented for silanols on silica (B1680970) surfaces. pnas.orgcore.ac.uk Furthermore, the nitro group's oxygen atoms are strong hydrogen bond acceptors, allowing for O-H···O(nitro) interactions. These various potential interactions can lead to a sophisticated three-dimensional architecture in the solid state. nih.gov

Table 1: Potential Intermolecular Interactions in this compound
Interaction TypeDonor GroupAcceptor GroupPotential Significance
Hydrogen BondSilanol (-OH)Silanol OxygenFormation of dimers and polymer chains.
Hydrogen BondSilanol (-OH)Nitro Group Oxygen (-NO₂)Cross-linking between molecules, influencing crystal packing.
π-π StackingNitrophenyl RingNitrophenyl RingContributes to crystal lattice stabilization.
C-H···π InteractionMethyl C-HNitrophenyl RingFurther stabilization of the 3D structure.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and predicting the reactivity of molecules. nih.gov By calculating the energies and distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can identify the most probable sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

HOMO: Represents the ability to donate electrons. For this compound, the HOMO is expected to have significant density on the electron-rich phenyl ring and the oxygen atom of the silanol group, making these the likely sites for attack by electrophiles. researchgate.net

LUMO: Represents the ability to accept electrons. The potent electron-withdrawing nitro group will cause the LUMO to be localized primarily on the nitrophenyl moiety, indicating this region is susceptible to nucleophilic attack. nih.gov

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and stability. A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and thus more reactive. researchgate.netresearchgate.net Other calculated parameters, known as global reactivity descriptors, further refine this picture.

Table 2: Key Electronic Descriptors and Their Significance for Reactivity
DescriptorFormulaPredicted Significance for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron; indicates susceptibility to oxidation.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added; indicates susceptibility to reduction.
Chemical Hardness (η)η = (I - A) / 2Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net
Electronegativity (χ)χ = (I + A) / 2Measures the ability of the molecule to attract electrons. researchgate.net
Electrophilicity Index (ω)ω = χ² / (2η)Quantifies the electron-accepting capability. The nitro group is expected to give this molecule a high electrophilicity index. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which would complement the FMO analysis. nih.gov

Modeling Heterogeneous Catalysis and Surface Phenomena Involving Silanol Groups

Silanol groups are the fundamental functional units on the surface of silica (SiO₂), a widely used support material in heterogeneous catalysis. researchgate.netresearchgate.net Computational modeling is essential for understanding how these groups influence catalytic activity. This compound can serve as a simplified, single-unit model to study the behavior of functionalized silica surfaces.

Molecular dynamics and DFT simulations are used to model the silica-water interface, revealing how the orientation and acidity of silanol groups modulate surface properties. acs.org The acidity of the silanol proton is a key factor in its catalytic role, and it is influenced by neighboring groups. core.ac.uk Models can predict how the density and type of silanols (e.g., isolated, vicinal) create hydrophilic or hydrophobic patches on the surface, which in turn direct the adsorption and reaction of substrates. researchgate.netnih.gov

In the context of catalysis, the silanol group of this compound can be used to model an active site on a silica support. For example, in the catalytic reduction of 4-nitrophenol (B140041)—a benchmark reaction for testing catalysts—the nitrophenyl group of the model compound could mimic the substrate interacting with a catalytically active surface. rsc.orgresearchgate.net By modeling the adsorption of this silanol onto a metal nanoparticle or another catalytic surface, researchers can gain insight into the binding energies and electronic interactions that govern the catalytic process. Such models help elucidate reaction mechanisms, such as the Langmuir-Hinshelwood mechanism, and the role of the support in stabilizing catalytic intermediates. researchgate.net

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The synthesis of specialized organosilicon compounds like Dimethyl(4-nitrophenyl)silanol is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.

Continuous flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction temperature and time. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of arylsilanols can be achieved through methods such as the hydrolysis of the corresponding chlorosilanes. A flow process for such a hydrolysis could involve the continuous mixing of a stream of the precursor, dimethyl(4-nitrophenyl)silyl chloride, with a stream of water or a buffered aqueous solution in a microreactor. The short residence time and controlled temperature would minimize the formation of undesirable siloxane byproducts. beilstein-journals.orgnih.gov

Automated synthesis platforms can be coupled with flow reactors to enable the rapid and systematic exploration of reaction conditions. arxiv.orgacs.orgmit.edu For the synthesis of this compound, an automated system could vary parameters such as the stoichiometry of reactants, catalyst loading (if applicable), temperature, and residence time to quickly identify the optimal conditions for yield and purity. acs.org This approach would be particularly valuable for optimizing multi-step syntheses where the silanol (B1196071) is an intermediate.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Often inefficient, leading to localized hotspots and potential side reactions.Highly efficient, allowing for precise temperature control.
Mass Transfer Limited by stirring efficiency, can lead to concentration gradients.Excellent due to small channel dimensions, ensuring rapid mixing.
Safety Handling of large volumes of reagents and energetic reactions can be hazardous.Small reaction volumes at any given time reduce the risk of thermal runaways.
Scalability Often requires re-optimization of reaction conditions.More straightforward by running the flow reactor for a longer duration.
Byproduct Formation Prone to condensation reactions to form siloxanes due to longer reaction times.Minimized due to short residence times and precise temperature control.

Exploration of Bio-inspired and Sustainable Silanol Chemistry

The development of environmentally benign and sustainable synthetic methods is a major focus in modern chemistry. For this compound, this translates to exploring bio-inspired catalytic systems and processes that utilize renewable resources and minimize waste.

Bio-inspired Catalysis:

Nature provides inspiration for highly selective and efficient catalysts. Enzymes, for instance, can perform complex chemical transformations under mild conditions. Recent research has demonstrated the potential of engineered cytochrome P450 monooxygenases for the selective oxidation of Si-H bonds in silanes to form silanols. ijsrmt.comparis-saclay.fr This biocatalytic approach offers the potential for the enantioselective synthesis of chiral silanols, although for the achiral this compound, the key advantage would be the high selectivity and mild reaction conditions, using air as the oxidant. thieme-connect.comnih.gov

Furthermore, non-heme iron complexes, inspired by the active sites of certain enzymes, have been developed as catalysts for the oxidation of organosilanes using hydrogen peroxide as a green oxidant. nih.gov These bio-inspired catalysts have shown good functional group tolerance, which would be crucial for the synthesis of a functionalized molecule like this compound.

Sustainable Synthesis:

Sustainable approaches to silanol synthesis also involve the use of earth-abundant metal catalysts to replace precious metals like platinum, which are often used in hydrosilylation and other silicone-related chemistries. ucsd.eduiith.ac.in Catalysts based on metals such as cobalt and copper are being explored for the efficient and selective synthesis of organosilicon compounds. nih.govacs.org For example, cobalt-based catalysts have been successfully used for the dehydrogenative coupling of hydrosilanes with alcohols to produce silyl (B83357) ethers, which can be precursors to silanols. nih.gov

Another avenue for sustainable synthesis is the use of photocatalysis. Visible-light-mediated oxidation of organosilanes to silanols has been reported, offering a potentially energy-efficient and environmentally friendly route. acs.org

Table 2: Comparison of Catalytic Systems for Sustainable Silanol Synthesis

Catalytic SystemOxidantKey AdvantagesPotential Application for this compound
Engineered Cytochrome P450 O₂ (Air)High selectivity, mild conditions, potential for enantioselectivity.Selective oxidation of the corresponding hydrosilane precursor.
Bio-inspired Iron Complexes H₂O₂Use of a green oxidant, good functional group tolerance.Oxidation of dimethyl(4-nitrophenyl)silane.
Earth-Abundant Metal Catalysts (e.g., Co, Cu) Varies (e.g., alcohols)Reduces reliance on precious metals, cost-effective.Catalyzing precursor synthesis or direct functionalization.
Photocatalysis VariesUtilizes light as an energy source, mild conditions.Direct oxidation of the corresponding silane (B1218182) to the silanol.

Computational Design of Novel Arylsilanol-Based Materials

Computational chemistry and materials science are becoming indispensable tools for the in-silico design and prediction of the properties of new molecules and materials. For this compound, computational methods can be employed to understand its fundamental properties and to guide the design of novel materials with tailored functionalities.

Predicting Physicochemical Properties:

Density Functional Theory (DFT) calculations can be used to predict a range of properties for this compound, including its molecular geometry, electronic structure, vibrational frequencies, and reactivity. mdpi.comscirp.orgresearchgate.netresearchgate.net Understanding the impact of the 4-nitrophenyl group on the acidity of the silanol proton, for example, is crucial for its application in catalysis or as a building block in supramolecular chemistry. DFT studies can elucidate the charge distribution within the molecule and the energies of its frontier molecular orbitals (HOMO and LUMO), providing insights into its reactivity and potential for use in electronic materials.

Designing Novel Materials:

Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for accelerating materials discovery. arxiv.orgijsrmt.comnih.govicisequynhon.comyoutube.com By training ML models on large datasets of known organosilicon compounds and their properties, it is possible to predict the properties of new, hypothetical molecules like derivatives of this compound. This approach can be used to screen vast chemical spaces for candidates with desired properties, such as specific binding affinities for use in sensors or particular optical properties for use in nonlinear optics.

For instance, computational models could be used to design polymers or hybrid organic-inorganic materials incorporating this compound units. By simulating the properties of these virtual materials, researchers can prioritize the synthesis of those with the most promising characteristics for applications such as gas separation membranes, dielectric layers, or functional coatings.

Table 3: Application of Computational Methods to this compound

Computational MethodApplicationPredicted Properties/Outcomes
Density Functional Theory (DFT) Elucidation of fundamental properties.Molecular structure, electronic properties (HOMO/LUMO), acidity (pKa), vibrational spectra, reactivity indices.
Molecular Dynamics (MD) Simulations Study of intermolecular interactions and bulk properties.Self-assembly behavior, interaction with other molecules or surfaces, diffusion coefficients in polymers.
Machine Learning (ML) High-throughput screening and property prediction.Prediction of solubility, thermal stability, optical properties, and potential biological activity of derivatives.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of interactions with biological systems.Binding affinity to enzyme active sites, prediction of metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing dimethyl(4-nitrophenyl)silanol, and how do reaction conditions influence yield and purity?

  • Methodology: Similar to dimethyl(4-methylphenyl)silanol synthesis ( ), the nitro variant may involve reacting dimethyldichlorosilane with 4-nitrophenylmagnesium bromide (Grignard reagent), followed by hydrolysis. The nitro group’s electron-withdrawing nature may necessitate anhydrous conditions and controlled temperatures to avoid side reactions (e.g., premature hydrolysis or oxidation). Post-synthesis purification via column chromatography (hexane/ethyl acetate) and characterization by 1^1H/13^{13}C NMR and FT-IR (e.g., Si-OH stretch ~3200-3600 cm1^{-1}) are critical for verifying purity .

Q. How does the nitro substituent affect the physical and chemical properties of this compound compared to methyl or methoxy analogs?

  • Data Analysis: The nitro group increases hydrophobicity and acidity of the silanol (-OH) due to its electron-withdrawing effect. This contrasts with dimethyl(4-methylphenyl)silanol, where the methyl group enhances steric bulk but reduces polarity (). Solubility in polar aprotic solvents (e.g., DMF, DMSO) is expected to decrease compared to methoxy-substituted analogs ( ). Thermogravimetric analysis (TGA) can quantify thermal stability differences .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodology:

  • FT-IR : Si-OH stretch (~3200-3600 cm1^{-1}), aromatic C-H stretches (~3000-3100 cm1^{-1}), and nitro group vibrations (~1520 cm1^{-1} asymmetric stretch, ~1350 cm1^{-1} symmetric stretch) ( ).
  • NMR : 1^1H NMR signals for aromatic protons (δ 7.5-8.5 ppm, split by para-nitro substitution) and Si-CH3_3 (δ 0.5-1.0 ppm). 29^{29}Si NMR can confirm silanol formation (δ 10-20 ppm) ( ).

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what implications does this have for drug delivery systems?

  • Contradiction Analysis: While dimethyl(4-methylphenyl)silanol shows biocompatibility in drug delivery (), the nitro group may introduce cytotoxicity. In vitro studies using cancer cell lines (e.g., lung or liver) should assess apoptosis pathways (e.g., mitochondrial disruption via caspase-3 activation) and compare results to methyl/methoxy analogs. LC-MS/MS can track metabolite formation ().

Q. What role does the nitro group play in the catalytic activity of this compound in organic transformations?

  • Experimental Design: The nitro group can stabilize transition states via resonance in reactions like esterification or condensation. For example, in Suzuki-Miyaura couplings, compare catalytic efficiency of Pd-complexed this compound vs. non-nitro silanols. Monitor reaction kinetics using UV-Vis (e.g., nitrophenolate release at 400 nm) ( ).

Q. How can researchers resolve contradictions in reported solubility and stability data for this compound under varying pH conditions?

  • Methodology: Conduct pH-dependent stability studies (pH 2-12) using dynamic light scattering (DLS) and HPLC. The silanol group may deprotonate at high pH, forming siloxane bridges, while the nitro group remains stable. Compare degradation rates to dimethyl(4-chlorophenyl)silanol to isolate electronic vs. steric effects ().

Q. What strategies optimize the incorporation of this compound into polymeric matrices for advanced material applications?

  • Case Study: Copolymerize with PDMS ( ) via hydrosilylation, using Karstedt’s catalyst. The nitro group enhances crosslinking density but may reduce elasticity. Mechanical testing (tensile strength, modulus) and SEM-EDS can validate homogeneous dispersion. Contrast with methoxy-substituted polymers to assess polarity trade-offs .

Contradictions and Limitations

  • Synthesis : Direct evidence for this compound synthesis is absent; methods are inferred from methylphenyl analogs () and nitro-group reactivity ( ).
  • Toxicity : Nitro-substituted compounds () may exhibit higher cytotoxicity than methylphenyl variants (), necessitating caution in biological applications.

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